N-(3-chloro-4-fluorobenzyl)-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
N-(3-chloro-4-fluorobenzyl)-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorobenzyl)-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.
Introduction of the Benzyl and Phenyl Groups: The benzyl and phenyl groups can be introduced through nucleophilic substitution reactions.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the carboxamide group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-chloro-4-fluorobenzyl)-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorobenzyl)-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or proteins. The compound may exert its effects by inhibiting enzyme activity, blocking receptor sites, or altering protein conformation. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorobenzyl)-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide
- N-(4-fluorobenzyl)-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide
- N-(3-chloro-4-fluorobenzyl)-4-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide
Uniqueness
N-(3-chloro-4-fluorobenzyl)-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide is unique due to the specific arrangement of its substituents, which can influence its biological activity and chemical reactivity. The presence of both chloro and fluoro groups can enhance its binding affinity to certain targets and improve its stability under various conditions.
Properties
Molecular Formula |
C16H11Cl2FN4O |
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Molecular Weight |
365.2 g/mol |
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-5-(3-chlorophenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H11Cl2FN4O/c17-11-3-1-2-10(7-11)14-15(22-23-21-14)16(24)20-8-9-4-5-13(19)12(18)6-9/h1-7H,8H2,(H,20,24)(H,21,22,23) |
InChI Key |
ZWSHFACAKINOCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNN=C2C(=O)NCC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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